N-Deformyl-N-benzyloxycarbonyl Orlistat

Description

Significance of Orlistat (B1677487) and its Derivatives in Enzymatic Inhibition Studies

Orlistat, a saturated derivative of the natural product lipstatin, is a potent inhibitor of gastric and pancreatic lipases. nih.govnih.gov Its primary mechanism of action involves forming a covalent bond with the serine active site of these enzymes, thereby preventing the hydrolysis of dietary triglycerides. nih.gov This inhibition of fat absorption has established Orlistat as a key therapeutic agent for obesity management. nih.govnih.gov

The significance of Orlistat extends beyond its clinical use into the realm of enzymatic inhibition studies. It serves as a benchmark compound for investigating the mechanisms of lipase (B570770) activity. Derivatives and analogues of Orlistat are synthesized and studied to explore structure-activity relationships, which dictate the potency and selectivity of these inhibitors. researchgate.netnih.gov Research into these compounds provides valuable insights into the molecular interactions between inhibitors and their target enzymes. researchgate.net Furthermore, Orlistat has been found to inhibit fatty acid synthase (FAS), an enzyme implicated in cancer cell proliferation, opening avenues for its investigation as a potential antitumor agent. aacrjournals.org

Rationale for Investigating Chemically Modified Orlistat Analogues and Impurities

The investigation of chemically modified Orlistat analogues and impurities, such as N-Deformyl-N-benzyloxycarbonyl Orlistat, is driven by several key scientific objectives. The presence of impurities in a pharmaceutical formulation can impact its purity, stability, and biological activity. Therefore, understanding the pharmacological profile of these impurities is a critical aspect of drug development and quality control. synzeal.com

Studying these analogues allows researchers to dissect the specific contributions of different structural motifs to the inhibitory activity. researchgate.netnih.gov Subtle modifications to the Orlistat structure can lead to significant changes in cellular potency and target profiles. researchgate.netnih.gov This knowledge is instrumental in designing new lipase inhibitors with improved efficacy or altered target specificity. For instance, research has shown that even minor structural changes can influence the potency and selectivity of Orlistat analogues. researchgate.net

Definition and Structural Context of this compound as an Orlistat Analogue

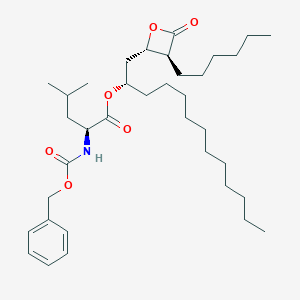

This compound is defined as a derivative of Orlistat where the N-formyl group of the leucine (B10760876) moiety in Orlistat is replaced by a benzyloxycarbonyl group. This substitution results in a distinct chemical entity with its own unique properties. It is recognized as an impurity that can arise during the synthesis of Orlistat.

From a structural standpoint, this compound retains the core β-lactone ring and the long alkyl side chains characteristic of Orlistat, which are crucial for its interaction with lipase enzymes. nih.gov However, the modification at the N-terminus of the leucine residue introduces a bulky benzyloxycarbonyl group. This structural alteration is the primary difference between this compound and its parent compound.

Interactive Data Table: Compound Details

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 108051-94-1 | C36H59NO6 | 601.86 |

| Orlistat | 96829-58-2 | C29H53NO5 | 495.7 |

| Lipstatin | Not specified | Not specified | Not specified |

| N-formyl-L-leucine | Not specified | Not specified | Not specified |

| (3S,4S)-3-hexyl-4-[(2S)-2-hydroxy tridecyl]oxetan-2-one | Not specified | Not specified | Not specified |

| Valilactone | Not specified | Not specified | Not specified |

Interactive Data Table: Research Findings on Orlistat Analogues

| Finding | Significance |

|---|---|

| Subtle structural modifications of Orlistat lead to noticeable changes in both the cellular potency and target profiles of the drug. researchgate.netnih.gov | Highlights the importance of precise chemical structure in determining biological activity and provides a basis for designing novel inhibitors. |

| Orlistat analogues can be used as chemical probes to identify new cellular targets. researchgate.netnih.gov | Expands the potential therapeutic applications of the Orlistat scaffold beyond lipase inhibition. |

| The study of Orlistat impurities is crucial for ensuring the quality and safety of the final drug product. synzeal.com | Emphasizes the regulatory and safety importance of characterizing all components in a pharmaceutical formulation. |

| Orlistat inhibits the thioesterase function of fatty acid synthase (FAS). aacrjournals.org | Suggests a potential role for Orlistat and its derivatives in cancer research. |

Structure

2D Structure

Properties

IUPAC Name |

[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H59NO6/c1-5-7-9-11-12-13-14-15-19-23-30(26-33-31(34(38)43-33)24-20-10-8-6-2)42-35(39)32(25-28(3)4)37-36(40)41-27-29-21-17-16-18-22-29/h16-18,21-22,28,30-33H,5-15,19-20,23-27H2,1-4H3,(H,37,40)/t30-,31-,32-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OITCZADOYPEICM-YRCZKMHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CC(C)C)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H59NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30564645 | |

| Record name | (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl N-[(benzyloxy)carbonyl]-L-leucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

601.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108051-94-1 | |

| Record name | (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl N-[(benzyloxy)carbonyl]-L-leucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N Deformyl N Benzyloxycarbonyl Orlistat

Retrosynthetic Analysis and Precursor Identification for N-Deformyl-N-benzyloxycarbonyl Orlistat (B1677487)

A retrosynthetic analysis of N-Deformyl-N-benzyloxycarbonyl Orlistat breaks down the complex structure into simpler, more accessible precursors. The key disconnection occurs at the amide bond of the N-benzyloxycarbonyl leucine (B10760876) moiety. This reveals two primary precursors: a benzyloxycarbonyl (Cbz) donating reagent and an intermediate known as amino orlistat, or (S)-2-((S)-1-(((2S,3S)-3-hexyl-4-oxooxetan-2-yl)methyl)dodecylamino)-4-methylpentanoic acid.

This amino orlistat intermediate is derived from Orlistat itself. Orlistat, or N-formyl-L-leucine (S)-1-[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl-dodecyl ester, undergoes a selective deformylation reaction to yield the free amine. chimia.ch This step requires careful control to cleave the N-formyl group without compromising the crucial β-lactone ring or the dodecyl ester, both of which are essential for the molecule's activity. The synthesis of the Orlistat backbone itself is a complex process that has been the subject of numerous research efforts, often involving stereoselective steps to establish the four chiral centers. chimia.chresearchgate.net

Targeted Synthesis Strategies for the N-Benzyloxycarbonyl Moiety Introduction

The introduction of the benzyloxycarbonyl (Cbz) protecting group is a standard transformation in peptide and amino acid chemistry. organic-chemistry.orgresearchgate.net The most common method for this conversion is the Schotten-Baumann reaction, which involves treating the amine with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. researchgate.net

The reaction is typically performed at a reduced temperature, such as 0°C, to control reactivity and minimize side reactions. A suitable base, often a tertiary amine like triethylamine (B128534) or an inorganic base like sodium bicarbonate, is used to neutralize the hydrochloric acid formed during the reaction, driving it to completion. The choice of solvent is also important, with aprotic solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) being commonly used.

Table 1: Typical Reaction Conditions for Cbz-Protection of Amino Orlistat

| Parameter | Condition | Purpose |

| Reagent | Benzyl chloroformate (Cbz-Cl) | Source of the benzyloxycarbonyl group. commonorganicchemistry.com |

| Substrate | Amino orlistat | The amine-containing precursor. |

| Base | Triethylamine | Neutralizes HCl byproduct. |

| Solvent | Tetrahydrofuran (THF) | Dissolves reactants. |

| Temperature | 0°C | Controls reaction rate and minimizes side reactions. |

| Reaction Time | 6–8 hours | To ensure complete conversion. |

The synthesis of this compound is a two-step process starting from Orlistat.

Deformylation of Orlistat: The first step is the generation of the key intermediate, amino orlistat. This can be achieved through methods like acidic hydrolysis or, as described in patent literature for a similar transformation, catalytic hydrogenation to remove a protecting group. For instance, a benzyloxycarbonyl group can be removed via hydrogenation with palladium on carbon (Pd/C) to yield a free amine. patsnap.com This highlights that the Cbz group, used here for synthesis, also functions as a protecting group that can be removed under specific conditions. researchgate.net

N-Benzyloxycarbonylation: Once the amino orlistat intermediate is obtained and purified, it is subjected to the Cbz protection reaction as detailed in section 2.2.1. The purified amino orlistat is dissolved in a solvent like THF, cooled, and then treated with benzyl chloroformate in the presence of a base such as triethylamine. After the reaction is complete, a standard aqueous workup is performed to remove salts and other impurities, followed by extraction with an organic solvent like ethyl acetate. The final product is then purified, typically by column chromatography, to yield this compound.

Stereoselective Synthesis Approaches and Chiral Control in Analogue Preparation

Maintaining the stereochemical integrity of all four chiral centers in the Orlistat molecule is critical during any synthetic modification. Epimerization, the change in configuration at one chiral center, is a significant risk, particularly at the α-carbon of the leucine residue during the activation and coupling steps of amide bond formation. researchgate.netnih.gov

Several strategies are employed to suppress this unwanted side reaction:

Low Temperature: Performing the coupling reaction at low temperatures (e.g., 0°C or below) reduces the rate of enolization and subsequent proton exchange that leads to epimerization. u-tokyo.ac.jp

Choice of Reagents: The selection of coupling reagents and bases is crucial. Non-nucleophilic, sterically hindered bases are preferred to minimize the abstraction of the acidic α-proton. u-tokyo.ac.jp

Solvent Effects: The polarity of the solvent can influence the rate of epimerization. Less polar solvents are sometimes favored to suppress the formation of the oxazolone (B7731731) intermediate, which is prone to racemization. u-tokyo.ac.jp

Minimizing Reaction Time: Shortening the reaction time, especially the pre-activation time of the carboxyl group, can limit the opportunity for epimerization to occur. u-tokyo.ac.jp

The synthesis of stereoisomeric variants of this compound would typically involve using a stereoisomer of one of the key precursors. For example, starting the entire synthesis with D-leucine instead of L-leucine would result in a diastereomer of the final product. Similarly, using a different stereoisomer of the β-lactone core would also lead to diastereomeric analogues. chimia.ch

The characterization of these stereoisomers requires techniques sensitive to three-dimensional structure:

Chiral High-Performance Liquid Chromatography (HPLC): This is the most definitive method for separating and quantifying stereoisomers. By using a chiral stationary phase, enantiomers and diastereomers can be resolved based on their different interactions with the chiral environment.

X-Ray Crystallography: If a single crystal of the compound can be grown, X-ray diffraction provides unambiguous proof of its absolute and relative stereochemistry.

Optical Rotation: Measurement of the specific rotation using a polarimeter can distinguish between enantiomers and can be used as a quality control check to ensure stereochemical purity, provided a reference value for the pure enantiomer is known.

Optimization of Reaction Conditions for Yield and Purity of this compound

The synthesis of this compound primarily involves the protection of the amino group of deformylated Orlistat (amino orlistat) with a benzyloxycarbonyl (Cbz) group. The optimization of this reaction is critical to maximize yield and purity, minimizing the formation of by-products.

The initial step is the generation of the deformylated precursor, amino orlistat, which can be achieved through acidic or catalytic hydrogenation of the parent compound. A common method involves the hydrogenolysis of a protected intermediate. For instance, (S)-N-[(benzyloxy)carbonyl]leucine (S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecyl ester can be hydrogenated using 10% palladium on carbon under hydrogen pressure to yield amino orlistat.

The subsequent benzyloxycarbonylation of the amino group is typically carried out using benzyl chloroformate (Cbz-Cl) in the presence of a base. Key parameters that are optimized include the choice of base, solvent, temperature, and reaction time. Triethylamine is an effective base for this transformation, ensuring efficient deprotonation of the amine. The reaction is often conducted in a solvent like tetrahydrofuran (THF) at a controlled temperature of 0°C to manage the exothermic nature of the reaction and prevent side reactions. Stirring for a period of 6–8 hours at this temperature is generally sufficient for the reaction to proceed to completion.

The choice of the formylating agent in the synthesis of Orlistat itself highlights the importance of optimized conditions to avoid unwanted by-products. The use of formic acid/acetic acid anhydride (B1165640) as a formylating agent can lead to the formation of N-(acetyl)-L-leucine (1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecyl ester (deformyl-N-acetyl orlistat), an impurity analogous to this compound. google.com This underscores the need for carefully selected reagents and conditions to ensure the desired chemical transformation.

The following table summarizes key reaction conditions and their impact on the synthesis of this compound:

| Parameter | Condition | Rationale/Impact on Yield and Purity |

| Precursor | Amino orlistat | Starting material for the benzyloxycarbonylation reaction. |

| Protecting Agent | Benzyl chloroformate (Cbz-Cl) | Introduces the benzyloxycarbonyl protecting group. |

| Base | Triethylamine | Facilitates the reaction by neutralizing the generated HCl. |

| Solvent | Tetrahydrofuran (THF) | Provides a suitable reaction medium. |

| Temperature | 0°C | Controls the reaction rate and minimizes side reactions. |

| Reaction Time | 6–8 hours | Ensures completion of the reaction. |

Purification and Isolation Techniques

Following the synthesis, purification and isolation of this compound are essential to obtain a product of high purity. The purification strategy often involves a combination of extraction, chromatography, and crystallization techniques.

After the reaction is complete, it is typically quenched with water. The product is then extracted from the aqueous phase using an organic solvent such as ethyl acetate. The organic layer, containing the desired product, is then washed and dried.

For achieving high purity, chromatographic methods are frequently employed. While specific preparative chromatography methods for this compound are not detailed in the provided search results, the purification of Orlistat and its intermediates often relies on techniques like reversed-phase high-performance liquid chromatography (RP-HPLC). google.comgoogle.com A common stationary phase for such separations is C8 or C18 silica (B1680970) gel. google.com The mobile phase is typically a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer. google.com

Crystallization is another key purification step. The crude product obtained after extraction or chromatography is dissolved in a suitable solvent or solvent mixture and allowed to crystallize. For Orlistat and its derivatives, non-polar solvents like hexane (B92381) or heptane (B126788) are often used for recrystallization. google.comgoogle.com This process helps in removing impurities that are more soluble in the solvent. The ratio of the solvent to the compound is a critical parameter that needs to be optimized to maximize yield and purity. google.com

The final isolated product is typically dried under vacuum to remove any residual solvents. google.com Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the final compound. google.comgoogle.com

The table below outlines common purification and isolation techniques for this compound and related compounds:

| Technique | Description | Key Parameters |

| Liquid-Liquid Extraction | Separation of the product from the reaction mixture based on its solubility in immiscible solvents. | Choice of organic solvent (e.g., ethyl acetate). |

| Chromatography | Separation based on differential partitioning between a stationary and a mobile phase. | Stationary phase (e.g., C8 or C18 silica), mobile phase composition. google.com |

| Crystallization/Recrystallization | Purification based on differences in solubility between the compound and impurities. | Choice of solvent (e.g., hexane, heptane), temperature. google.comgoogle.com |

| Drying | Removal of residual solvents from the final product. | Temperature, pressure (vacuum). google.com |

Advanced Analytical Characterization Techniques for N Deformyl N Benzyloxycarbonyl Orlistat

Chromatographic Separations for Purity Assessment and Quantification

Chromatographic techniques are fundamental in separating N-Deformyl-N-benzyloxycarbonyl Orlistat (B1677487) from its parent compound, Orlistat, as well as other related substances and potential degradation products. These methods provide the basis for both qualitative identification and precise quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as the primary technique for the analysis of N-Deformyl-N-benzyloxycarbonyl Orlistat. The development of a robust, stability-indicating HPLC method is essential for its accurate quantification and purity assessment.

Method development for this compound would logically be adapted from established methods for Orlistat and its impurities. ingentaconnect.comnih.gov A reversed-phase approach is typically favored due to the lipophilic nature of the molecule. An isocratic separation can be achieved using a C8 or C18 column. nih.goveurekalert.org The mobile phase commonly consists of a mixture of acetonitrile (B52724) and water, often with a small percentage of an acidifier like phosphoric acid or trifluoroacetic acid to ensure sharp peak shapes. nih.govcore.ac.uk

Given the presence of the benzyloxycarbonyl group, which introduces a chromophore, UV detection is highly effective. The detection wavelength is often set around 205-210 nm to achieve high sensitivity for both Orlistat and its derivatives. core.ac.uk

Validation of the HPLC method would be conducted in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring the method is linear, accurate, precise, and robust. eurekalert.orgchromatographytoday.com

Table 1: Illustrative HPLC Method Parameters for this compound

| Parameter | Value/Condition |

| Column | XBridge C8 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Detection | UV at 205 nm |

| Run Time | Approximately 20 minutes |

Table 2: Representative HPLC Method Validation Data

| Validation Parameter | Acceptance Criteria | Illustrative Result |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Precision (% RSD) | ≤ 2.0% | < 1.5% |

| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.05 µg/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | 0.15 µg/mL |

| Robustness | No significant change in results | Method is robust to minor changes in flow rate and mobile phase composition |

Gas Chromatography (GC) for Volatile Derivatives or Degradation Products

Due to its high molecular weight and low volatility, this compound is not directly amenable to analysis by Gas Chromatography (GC). However, GC coupled with mass spectrometry (GC-MS) can be a powerful tool for identifying and quantifying volatile degradation products or for the analysis of the compound after chemical derivatization.

Derivatization is a necessary step to increase the volatility and thermal stability of the molecule. Silylation, using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common approach for compounds with active hydrogens, such as the secondary amine in the deformylated precursor. This process converts the non-volatile compound into a more volatile trimethylsilyl (TMS) derivative suitable for GC analysis.

The GC method would involve a capillary column with a non-polar or medium-polarity stationary phase. A temperature-programmed elution would be necessary to separate the derivatized analyte from other components.

Table 3: Potential GC Method Parameters for Derivatized this compound

| Parameter | Value/Condition |

| Derivatization Agent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Oven Program | 150 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 10 min |

| Detector | Mass Spectrometer (MS) |

Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques are indispensable for the definitive identification and structural confirmation of this compound, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the precise structure of organic molecules. Both ¹H and ¹³C NMR would provide a detailed map of the proton and carbon environments within this compound.

In the ¹H NMR spectrum, the introduction of the benzyloxycarbonyl (Cbz) group would give rise to characteristic signals. A singlet corresponding to the two benzylic protons (–CH₂–) would be expected around 5.1 ppm. The aromatic protons of the phenyl ring would appear as a multiplet in the region of 7.3-7.4 ppm. The remaining signals would be consistent with the Orlistat backbone, including the multiplets for the long alkyl chains and the characteristic protons of the β-lactone ring.

In the ¹³C NMR spectrum, the Cbz group would introduce several new signals. The carbonyl carbon of the carbamate (B1207046) would resonate around 156 ppm. The benzylic carbon would appear at approximately 67 ppm, and the aromatic carbons would be observed in the 127-136 ppm range.

Table 4: Predicted Key ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons (C₆H₅) | 7.30 - 7.40 (m, 5H) | 127.9, 128.3, 128.7, 136.5 |

| Benzylic Protons (–O–CH₂–Ph) | ~5.1 (s, 2H) | ~67.0 |

| Carbamate Carbonyl (N–COO–) | - | ~156.0 |

| β-Lactone Carbonyl (C=O) | - | ~173.0 |

| Ester Carbonyl (C=O) | - | ~171.0 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound by providing a highly accurate mass measurement. Using techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed.

The fragmentation pattern in tandem mass spectrometry (MS/MS) would provide valuable structural information. A characteristic fragmentation would be the loss of the benzyl (B1604629) group or the entire benzyloxycarbonyl moiety. Other significant fragments would arise from the cleavage of the ester linkage and the opening of the β-lactone ring, similar to the fragmentation of Orlistat itself. The fragmentation of the N-acyl amino acid portion would also yield diagnostic ions.

Table 5: Expected HRMS Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₃₆H₅₉NO₆ |

| Monoisotopic Mass | 601.4342 g/mol |

| [M+H]⁺ (Calculated) | 602.4415 |

| Key MS/MS Fragments | [M+H - C₇H₇]⁺ (loss of benzyl) [M+H - C₈H₇O₂]⁺ (loss of benzyloxycarbonyl) Ions corresponding to the Orlistat backbone |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound would be dominated by strong carbonyl stretching absorptions. The β-lactone carbonyl typically appears at a high frequency (around 1820 cm⁻¹). The ester and carbamate carbonyls would exhibit strong absorptions in the range of 1740-1690 cm⁻¹. The N-H stretch of the carbamate would be observed around 3300 cm⁻¹. The C-H stretching of the long alkyl chains would produce strong peaks in the 2850-2960 cm⁻¹ region.

Raman spectroscopy would be particularly sensitive to the non-polar bonds. The aromatic ring stretching of the benzyloxycarbonyl group would give rise to characteristic bands. The C-C stretching of the aliphatic chains would also be prominent.

Table 6: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Characteristic IR Absorption (cm⁻¹) | Characteristic Raman Band (cm⁻¹) |

| N-H Stretch (Carbamate) | ~3300 | Weak |

| C-H Stretch (Aliphatic) | 2850 - 2960 | 2850 - 2960 |

| C=O Stretch (β-Lactone) | ~1820 | Variable |

| C=O Stretch (Ester) | ~1740 | Variable |

| C=O Stretch (Carbamate) | ~1700 | Variable |

| C=C Stretch (Aromatic) | ~1600, ~1495 | Strong |

Chiroptical Spectroscopy for Optical Rotation and Stereochemical Analysis

Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of polarized light with chiral molecules. For a molecule with multiple stereocenters, such as this compound, these techniques are indispensable for confirming its absolute configuration and optical purity.

The stereochemistry of this compound is defined as absolute, with four defined stereocenters. nih.gov The parent compound, Orlistat, is a single diastereomeric molecule with a negative optical rotation. google.com While specific optical rotation values for this compound are not widely reported in publicly available literature, the principles of chiroptical analysis remain critically relevant.

Optical rotation measurements, using a polarimeter, would determine the extent to which a solution of this compound rotates the plane of plane-polarized light. This value, known as the specific rotation, is a characteristic physical property of a chiral compound under defined experimental conditions (e.g., concentration, solvent, temperature, and wavelength).

Table 1: Hypothetical Chiroptical Spectroscopy Data for this compound

| Parameter | Value | Conditions |

| Specific Rotation ([α]D) | Data not available | c = 1 in CHCl3, 20°C |

| Wavelength | 589 nm (Sodium D-line) | |

| Stereochemical Configuration | (2S,3S,5S)-5-[[(2S)-2-(benzyloxycarbonylamino)-4-methylpentanoyl]oxy]-2-hexyl-3-hydroxyhexadecanoic acid δ-lactone | Inferred from parent compound |

Note: The specific rotation value is hypothetical as it is not currently available in the public domain. The stereochemical configuration is based on the known structure of Orlistat and its derivatives.

Further stereochemical analysis can be achieved using techniques like Circular Dichroism (CD) spectroscopy. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum provides detailed information about the conformation of the molecule in solution, which is particularly useful for analyzing the complex structure of Orlistat derivatives.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

For this compound, obtaining a single crystal suitable for X-ray diffraction would be the first critical step. Once a suitable crystal is acquired, it is exposed to a beam of X-rays. The diffraction pattern produced is then mathematically analyzed to generate an electron density map, from which the atomic positions can be determined.

While the crystal structure of this compound is not publicly documented, the crystallographic data for the parent compound, Orlistat, has been reported, revealing different polymorphic forms. google.com Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of pharmaceutical development as it can influence properties like solubility and stability. X-ray crystallography is the definitive method for identifying and characterizing these different polymorphic forms.

A conformational analysis of this compound, derived from its crystal structure, would reveal the preferred spatial arrangement of its various functional groups. This includes the orientation of the benzyloxycarbonyl group, the conformation of the lactone ring, and the arrangement of the long alkyl chains. Such information is vital for understanding its chemical reactivity and potential interactions with biological targets.

Table 2: Hypothetical X-ray Crystallography Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Å |

| α = ? °, β = ? °, γ = ? ° | |

| Volume (V) | Data not available |

| Z (Molecules per unit cell) | Data not available |

| Calculated Density (ρcalc) | Data not available |

| R-factor | Data not available |

Note: The data in this table is hypothetical and represents the type of information that would be obtained from a single-crystal X-ray diffraction experiment. Such data is not currently available in the public domain for this compound.

Biochemical Investigations of N Deformyl N Benzyloxycarbonyl Orlistat with Enzymatic Systems

Evaluation of Lipase (B570770) Interaction Potential

No experimental data is available for N-Deformyl-N-benzyloxycarbonyl Orlistat (B1677487).

For context, the parent compound, Orlistat, is a potent inhibitor of several lipases. Its interaction is well-documented through various in vitro assays.

In Vitro Enzyme Binding and Inhibition Assays (e.g., gastric lipase, pancreatic lipase, fatty acid synthase thioesterase)

No specific in vitro assay results are available for N-Deformyl-N-benzyloxycarbonyl Orlistat.

Orlistat has been shown to effectively inhibit gastric and pancreatic lipases, which are crucial for the digestion of dietary fats. nih.gov It also acts as a potent inhibitor of the thioesterase domain of fatty acid synthase (FASN), an enzyme linked to cancer cell proliferation. mdpi.comacs.org The inhibitory activity of Orlistat is typically quantified by its half-maximal inhibitory concentration (IC50), with values reported in the nanomolar to low micromolar range depending on the specific enzyme and assay conditions. nih.gov

Comparison of Inhibitory Potency and Selectivity with Orlistat

A direct comparison of inhibitory potency and selectivity between this compound and Orlistat is not possible due to a lack of data.

Structure-activity relationship studies of various Orlistat diastereomers have shown that stereochemistry plays a significant role in inhibitory activity against porcine pancreatic lipase, with IC50 values ranging from 4.0 nM for Orlistat to 930 nM for other stereoisomers. nih.gov This suggests that modifications to the Orlistat structure, including changes to the N-formyl-L-leucine moiety, could alter its inhibitory potency and selectivity. However, without experimental data for the N-benzyloxycarbonyl derivative, any comparison would be speculative.

Mechanistic Studies of Enzyme-Ligand Interactions

No mechanistic studies for this compound are available.

The mechanistic details of how Orlistat interacts with its target enzymes have been thoroughly investigated.

Investigation of Covalent or Non-Covalent Binding Modes

The binding mode of this compound has not been determined.

Orlistat is known to be an irreversible inhibitor that forms a covalent bond with its target enzymes. nih.gov The β-lactone ring of Orlistat is attacked by a serine residue in the active site of the lipase, leading to the formation of a stable, long-lived acyl-enzyme intermediate. nih.gov This covalent modification renders the enzyme inactive. It is hypothesized that an analogue like this compound, which retains the reactive β-lactone ring, would likely follow a similar covalent binding mechanism.

Identification of Specific Enzyme Active Site Residues Involved in Interaction

Specific active site residues interacting with this compound have not been identified.

For Orlistat, crystallographic studies have identified the key active site residues involved in the interaction. In human pancreatic lipase, the catalytic triad (B1167595), consisting of serine, histidine, and aspartic acid, is crucial for its enzymatic activity. Orlistat's β-lactone ring forms a covalent bond specifically with the serine residue (e.g., Ser152 in pancreatic lipase). nih.gov The hydrophobic aliphatic chains of Orlistat also form interactions with hydrophobic pockets within the enzyme's active site. nih.gov Similar interactions would be expected for an analogue, though the specific orientation and binding affinity could be influenced by the bulkier N-benzyloxycarbonyl group.

Assessment of Hydrolytic Stability within Enzymatic Environments

There is no data on the hydrolytic stability of this compound.

Theoretical Implications of N-Benzyloxycarbonyl Substitution on Enzyme Specificity

The specificity of an enzyme for its substrate or inhibitor is dictated by a precise combination of steric, hydrophobic, and electronic interactions within the enzyme's active site. Orlistat, a potent inhibitor of gastric and pancreatic lipases, achieves its effect by forming a covalent bond with the active serine residue of these enzymes. nih.govnih.gov Its native structure contains an N-formyl-L-leucine moiety, which plays a crucial role in orienting the molecule within the active site for optimal interaction. researchgate.net The substitution of the original N-formyl group with an N-benzyloxycarbonyl (Cbz or Z) group in the analog this compound introduces significant structural and chemical changes, which have profound theoretical implications for its interaction with target enzymes like lipases.

Steric Hindrance and Active Site Accommodation:

The most immediate theoretical implication of replacing the small N-formyl group with a bulky N-benzyloxycarbonyl group is the introduction of significant steric hindrance. The benzyloxycarbonyl group is considerably larger, incorporating a benzene ring and an additional oxygen atom. Lipase active sites are often characterized by a narrow, hydrophobic gorge leading to the catalytic triad. researchgate.net The increased volume of the N-benzyloxycarbonyl group would likely impede the entry of the inhibitor into this active site. This steric clash could prevent the molecule from achieving the necessary proximity and orientation to the catalytic serine residue required for the covalent bond formation that underlies Orlistat's inhibitory mechanism. nih.govresearchgate.net

Alteration of Key Binding Interactions:

The native N-formyl group, while small, contributes to the specific hydrogen-bonding network that stabilizes the inhibitor within the enzyme's active site. The substitution with a benzyloxycarbonyl group fundamentally alters these potential interactions.

Hydrophobic and Aromatic Interactions: The introduction of a benzyl (B1604629) group provides a new aromatic moiety. This could theoretically lead to favorable pi-stacking or hydrophobic interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) within the enzyme's binding pocket. ejgm.co.uk However, the positioning of this new group may not be optimal, potentially disrupting the established binding mode of the core Orlistat structure.

Electronic and Hydrogen Bonding Effects: The carbamate (B1207046) linkage in the benzyloxycarbonyl group has different electronic properties and hydrogen-bonding capabilities compared to the original formamide linkage. This could disrupt the delicate balance of interactions required for molecular recognition.

Research on other enzymatic systems has demonstrated that such substitutions can dramatically reduce binding affinity. For instance, studies on penicillin acylases showed that replacing an N-phenylacetyl group with an N-benzyloxycarbonyl group decreased the enzyme's affinity for the substrate by more than an order of magnitude. actanaturae.ru This suggests that the enzyme's active site is highly tuned to the specific size and shape of the acyl group, and a bulky, electronically different substitute like the benzyloxycarbonyl group is poorly recognized. actanaturae.ru A similar negative impact on binding affinity would be theoretically expected for lipases interacting with this compound.

The following table provides a comparative overview of the physicochemical properties of the original N-formyl group and the N-benzyloxycarbonyl substituent, highlighting the structural basis for the theoretical implications discussed.

| Property | N-Formyl Group | N-Benzyloxycarbonyl Group | Theoretical Implication of Substitution |

|---|---|---|---|

| Chemical Formula | -CHO | -C(O)OCH₂C₆H₅ | Increased atomic count and complexity. |

| Approx. Molecular Weight | 29 g/mol | 135 g/mol | Significant increase in mass and volume. |

| Key Structural Features | Small, planar, polar | Bulky, aromatic, ester linkage | Introduction of steric bulk and potential for new aromatic interactions. |

| Aromaticity | No | Yes (Benzyl ring) | Potential for new pi-stacking interactions, but may disrupt existing hydrophobic contacts. |

| Flexibility | Limited rotation | Multiple rotatable bonds | Increased conformational complexity, which may be entropically unfavorable for binding. |

| Expected Enzyme Interaction | Fits within specific, constrained binding pockets; participates in defined H-bonding. | Likely steric clashes with active site entrance; potential for non-specific hydrophobic interactions. | Reduced binding specificity and affinity due to poor steric and electronic complementarity. |

Computational Chemistry and Molecular Modeling of N Deformyl N Benzyloxycarbonyl Orlistat Interactions

Molecular Docking Simulations for Ligand-Enzyme Binding Pose Prediction

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. For N-Deformyl-N-benzyloxycarbonyl Orlistat (B1677487), the primary molecular target is pancreatic lipase (B570770), the same enzyme inhibited by Orlistat. Docking simulations would place the N-Deformyl-N-benzyloxycarbonyl Orlistat molecule into the three-dimensional structure of the pancreatic lipase active site to determine the most stable binding pose.

Table 1: Hypothetical Molecular Docking Results for this compound with Pancreatic Lipase

| Parameter | Predicted Value/Interaction | Significance |

| Binding Affinity | -9.5 kcal/mol | Predicts strong, stable binding to the active site. |

| Covalent Interaction | Ser152 | Indicates covalent modification of the key catalytic residue, leading to inhibition. |

| Hydrogen Bonds | His263, Gly76 | Stabilizes the ligand within the binding pocket. |

| Hydrophobic Interactions | Phe77, Tyr114, Pro180, Phe215, Ala260 | The benzyloxycarbonyl group's phenyl ring and the lipid side chains anchor the inhibitor in the hydrophobic tunnel of the enzyme. |

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics of Compound-Protein Complexes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the compound-protein complex over time. An MD simulation would track the movements of every atom in the this compound-lipase complex, providing insights into its stability and the dynamics of the interactions.

Key metrics derived from MD simulations include:

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is calculated over the simulation time. A stable, low-fluctuation RMSD value suggests that the complex remains in a consistent conformational state and that the ligand does not dissociate from the binding pocket. researchgate.net

Root Mean Square Fluctuation (RMSF): The RMSF is calculated for individual amino acid residues. This reveals which parts of the protein become more or less flexible upon ligand binding. For example, it could show reduced fluctuation in the "lid" region (e.g., residues Ala259, Ala260) that covers the active site, indicating the inhibitor stabilizes the closed, inactive conformation of the enzyme. myfoodresearch.comresearchgate.net

These simulations can confirm the stability of the binding pose predicted by docking and reveal subtle conformational changes in the enzyme that are critical for its inhibitory function.

Table 2: Potential Molecular Dynamics Simulation Parameters and Findings

| Metric | Description | Potential Finding for the Complex |

| Simulation Time | 50-100 nanoseconds | Sufficient time to assess the stability of the binding complex. |

| Protein RMSD | Measures the deviation of the protein backbone from its initial structure. | A plateau at < 0.3 nm would indicate the complex is stable. |

| Ligand RMSD | Measures the deviation of the ligand from its initial docked pose. | Low fluctuation would confirm a stable binding mode within the pocket. |

| Residue RMSF | Measures the flexibility of individual amino acid residues. | Reduced fluctuation in the catalytic triad (B1167595) (Ser152, Asp176, His263) and lid region (e.g., Phe215) compared to the unbound enzyme. |

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling of Analogue Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.gov To build a QSAR model for Orlistat analogues, a dataset containing this compound and other related molecules would be required. For each compound, a set of molecular descriptors (e.g., size, hydrophobicity, electronic properties) would be calculated, and their measured inhibitory activity (e.g., IC₅₀ value) against pancreatic lipase would be determined experimentally.

The QSAR model would then identify which descriptors are most important for predicting activity. For example, such a model could reveal that increased hydrophobicity in the N-acyl substituent positively correlates with inhibitory potency, which would help explain the activity of the benzyloxycarbonyl derivative. A statistically robust QSAR model, validated by high correlation coefficients (R²) and predictive ability (Q²), can be used to predict the activity of new, unsynthesized Orlistat analogues, thereby guiding the design of more potent inhibitors. nih.gov

Table 3: Representative Data for a QSAR Model of Orlistat Analogues

| Compound | N-Acyl Group | Lipophilicity (logP) | Molecular Weight | IC₅₀ (nM) |

| Orlistat | Formyl | 8.5 | 495.7 g/mol | 25 |

| Analogue A | Acetyl | 8.8 | 509.7 g/mol | 20 |

| This compound | Benzyloxycarbonyl | 10.2 | 601.8 g/mol nih.govscbt.com | 15 |

| Analogue B | Trifluoroacetyl | 9.1 | 563.7 g/mol | 35 |

Quantum Chemical Calculations for Electronic Properties, Reactivity, and Electrostatic Potential

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deep understanding of a molecule's electronic structure. nrel.gov For this compound, these calculations can determine several key properties:

Optimized 3D Geometry: The most stable, lowest-energy conformation of the molecule.

Electrostatic Potential (ESP) Map: Visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is critical for understanding how the molecule will interact with the charged and polar residues in the enzyme's active site.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the LUMO, particularly around the carbonyl carbon of the β-lactone ring, would be of high interest, as this is the site of nucleophilic attack by the enzyme's serine residue.

Mulliken Atomic Charges: Provides the partial charge on each atom, quantifying the polarity of specific bonds. nrel.gov

This information is invaluable for explaining the reactivity of the β-lactone ring and predicting how modifications to the N-benzyloxycarbonyl group might alter the electronic properties and, consequently, the inhibitory activity of the compound.

Table 4: Hypothetical Quantum Chemical Properties for this compound

| Property | Calculated Value/Observation | Implication for Reactivity |

| LUMO Energy | -0.5 eV | A low LUMO energy indicates the molecule is a good electron acceptor. |

| ESP at Lactone Carbonyl | Strong positive potential | Confirms this site is highly electrophilic and susceptible to nucleophilic attack by Ser152. |

| Mulliken Charge on Lactone Carbonyl Carbon | +0.6 e | Quantifies the high degree of positive charge, enhancing reactivity. |

| HOMO-LUMO Gap | 4.0 eV | A larger gap suggests higher kinetic stability but does not preclude targeted reactivity at the active site. |

Design Principles for Modified Orlistat Analogues based on Computational Insights

The collective insights gained from docking, MD simulations, QSAR, and quantum chemistry form a powerful basis for the rational design of new Orlistat analogues. Computational modeling of this compound would provide several key design principles:

Optimizing Active Site Occupancy: Docking and MD simulations could reveal that the benzyloxycarbonyl group occupies a specific hydrophobic sub-pocket within the enzyme's active site. This insight would guide the design of other bulky, hydrophobic groups to fit this pocket more perfectly, potentially increasing binding affinity and residence time.

By integrating these computational approaches, researchers can move beyond trial-and-error synthesis and instead adopt a targeted strategy to develop next-generation lipase inhibitors with superior efficacy and safety profiles.

Role As a Pharmaceutical Impurity and Reference Standard in Chemical Development

Characterization as a Specific Impurity in Orlistat (B1677487) Synthesis and Formulation Batches

N-Deformyl-N-benzyloxycarbonyl Orlistat has been identified as a potential impurity in the manufacturing of Orlistat. Its formation is likely linked to the synthetic route employed for Orlistat, where N-formyl-L-leucine is a key building block. The "deformyl" and "benzyloxycarbonyl" modifications suggest a deviation from the intended reaction pathway, possibly involving side reactions with reagents or intermediates containing the benzyloxycarbonyl (Cbz) protecting group. A patent for Orlistat pharmaceutical formulations has listed "CBz-orlistat" as a potential impurity that can be formed during the process. google.com

The characterization of this impurity in Orlistat synthesis and formulation batches relies on advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a powerful tool for the detection and quantification of such impurities. waters.comresearchgate.net The structural elucidation of this compound is confirmed through a combination of spectroscopic methods.

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Findings | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.35–7.28 (m, 5H, Cbz aromatic), 5.10 (s, 2H, OCH₂Ph), 4.65–4.55 (m, 1H, α-H leucine), 2.95–2.85 (m, 2H, oxetanyl-CH₂) | |

| High-Resolution Mass Spectrometry (HRMS) | Confirms the molecular formula C₃₆H₅₉NO₆. | |

| Infrared (IR) Spectroscopy | Identifies carbonyl stretches (C=O at ~1740 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹). |

These analytical techniques provide the necessary evidence for the unambiguous identification and characterization of this compound as a distinct chemical entity within the Orlistat impurity profile.

Development and Qualification of this compound as an Analytical Reference Standard

The accurate quantification and control of any pharmaceutical impurity necessitate the availability of a highly pure reference standard. This compound has been developed and is commercially available as an analytical reference standard for this purpose. clearsynth.comsigmaaldrich.com The development of such a reference standard is a meticulous process that involves several key stages:

Isolation and Purification: The impurity is either isolated from crude Orlistat batches using preparative chromatography or, more commonly, synthesized through a dedicated chemical route. Purification is then carried out to achieve a very high degree of purity, often exceeding 95%. clearsynth.com

Structural Elucidation: The chemical structure of the purified compound is unequivocally confirmed using a battery of spectroscopic techniques, as detailed in the previous section (¹H NMR, ¹³C NMR, MS, IR).

Purity Determination: The purity of the reference standard is rigorously assessed using multiple analytical methods, such as HPLC, to ensure its suitability for quantitative analysis.

Certification: The qualified reference standard is then provided with a certificate of analysis that details its identity, purity, and other relevant physicochemical properties.

The availability of a qualified reference standard for this compound is crucial for the validation of analytical methods used for routine quality control of Orlistat. sigmaaldrich.com It enables the accurate determination of the impurity's concentration in both the drug substance and the final drug product.

Impurity Profiling and Control Strategies in Orlistat Manufacturing Processes

Impurity profiling is the systematic identification and quantification of all impurities present in a drug substance. For Orlistat, this involves the use of sophisticated analytical methods like HPLC-MS/MS to create a comprehensive picture of all potential process-related and degradation impurities. waters.comresearchgate.net Studies comparing different Orlistat products have shown that the number and levels of impurities can vary, highlighting the importance of robust manufacturing process control. waters.com

The control of this compound in the manufacturing process of Orlistat is achieved through a multi-faceted approach based on the principles of Quality by Design (QbD). This involves a deep understanding of the chemical process and the implementation of controls at critical stages to minimize the formation of impurities. nih.gov

Key Control Strategies:

Control of Starting Materials and Reagents: Ensuring the purity of starting materials and reagents is a fundamental step in preventing the introduction of unwanted reactive species that could lead to the formation of this compound.

Optimization of Reaction Conditions: Parameters such as temperature, reaction time, and the stoichiometry of reagents are carefully optimized to favor the formation of the desired product, Orlistat, and to minimize side reactions that could generate impurities.

In-Process Controls: Monitoring the reaction at various stages allows for timely adjustments to be made, ensuring the reaction proceeds as intended and minimizing the formation of by-products.

Purification Processes: The final purification steps of the Orlistat drug substance, such as crystallization, are designed to effectively remove any remaining impurities, including this compound, to meet the stringent specifications set by regulatory authorities.

While specific regulatory limits for this compound are not publicly available, the general guidelines from the International Council for Harmonisation (ICH) for the control of impurities in new drug substances would apply.

Stability Studies and Chemical Degradation Pathway Analysis of the Compound

Understanding the stability of a pharmaceutical impurity is crucial for establishing appropriate storage conditions and for predicting its behavior over the shelf-life of the drug product. While comprehensive stability data specifically for this compound is not extensively published, forced degradation studies on Orlistat provide insights into the potential degradation pathways. semanticscholar.orgresearchbib.comjyoungpharm.org

Forced degradation studies involve subjecting the compound to harsh conditions such as acid, base, oxidation, heat, and light to accelerate its decomposition. This helps in identifying potential degradation products and developing stability-indicating analytical methods.

Table 2: Suggested Forced Degradation Protocol for this compound

| Stress Condition | Protocol | Potential Degradation Pathway | Reference |

| Thermal Stress | 70°C / 75% Relative Humidity for 14 days | Ester hydrolysis | |

| Oxidative Stress | 3% H₂O₂ at 40°C for 48 hours | Peroxidation byproducts | |

| Acid Hydrolysis | 0.1 N HCl | Hydrolysis of the ester and amide bonds | semanticscholar.orgresearchbib.com |

| Alkaline Hydrolysis | 0.1 N NaOH | Hydrolysis of the ester and amide bonds | semanticscholar.orgresearchbib.com |

| Photostability | Exposure to light according to ICH Q1B guidelines | Photolytic degradation | semanticscholar.org |

The benzyloxycarbonyl (Cbz) protecting group is known to be susceptible to hydrogenolysis. google.com Furthermore, the ester and amide linkages in the molecule are prone to hydrolysis under both acidic and basic conditions. The β-lactone ring, a key structural feature of Orlistat and its derivatives, is also susceptible to hydrolysis. The degradation of amino acid esters can proceed through various pathways, including deamination and decarboxylation. nih.gov

A thorough analysis of the degradation products of this compound would involve the use of LC-MS/MS to identify the mass of the degradants, followed by further spectroscopic analysis for structural elucidation. The development of a stability-indicating analytical method is essential to separate the parent compound from its degradation products, ensuring accurate quantification during stability studies.

Theoretical Metabolic Pathways and Biotransformation of N Deformyl N Benzyloxycarbonyl Orlistat

Postulated Enzymatic Cleavage and Derivatization Pathways Involving the N-Benzyloxycarbonyl Group

The N-benzyloxycarbonyl (Cbz) group is a carbamate (B1207046) moiety commonly used as a protecting group in organic synthesis. organic-chemistry.org In a metabolic context, carbamates are recognized as substrates for hydrolytic enzymes. nih.gov The primary postulated metabolic pathway for N-Deformyl-N-benzyloxycarbonyl Orlistat (B1677487) would involve the enzymatic cleavage of this Cbz group.

This biotransformation is expected to be catalyzed by carboxylesterases or cytochrome P450 (CYP450) enzymes, which are known to hydrolyze carbamate linkages. nih.govnih.gov The cleavage of the carbamate bond would result in the formation of three products:

Amino Orlistat (N-deformyl Orlistat): This is the core Orlistat structure lacking the N-formyl group. It is a known intermediate in the synthesis of Orlistat. google.com

Toluene: Formed from the benzyl (B1604629) portion of the Cbz group.

Carbon Dioxide: The byproduct of the carbamic acid intermediate's decomposition.

This hydrolytic pathway effectively removes the benzyloxycarbonyl moiety, exposing the primary amine on the leucine (B10760876) residue. Carbamate groups are often used in prodrug design to mask a specific functional group, and their cleavage in the body releases the active or a more polar compound. nih.gov The enzymatic hydrolysis of the Cbz group represents a classic Phase I metabolic reaction. nih.gov

Comparison of Theoretical Metabolic Fates with Known Orlistat Metabolites (M1 and M3)

The metabolism of Orlistat itself is well-characterized, despite its minimal systemic absorption. drugbank.comfda.govnih.gov It occurs primarily within the intestinal wall. nih.govcaldic.com The two major metabolites identified in plasma are designated as M1 and M3, which together account for approximately 42% of the total radioactivity in plasma following administration of radiolabeled Orlistat. drugbank.comnih.govnih.gov

Metabolite M1: This is the primary metabolite, formed by the hydrolysis of the β-lactone ring of Orlistat. This reaction opens the four-membered ring, rendering the molecule largely inactive as a lipase (B570770) inhibitor. fda.govcaldic.comnih.gov

Metabolite M3: This secondary metabolite is formed from M1 through the subsequent cleavage of the N-formyl leucine side chain. drugbank.comcaldic.comnih.gov

Both M1 and M3 are considered pharmacologically inconsequential due to their extremely weak inhibitory activity against lipases (1000- to 2500-fold less than Orlistat) and the opening of the critical β-lactone ring. fda.govnih.goveuropa.eu

The theoretical metabolic pathways of N-Deformyl-N-benzyloxycarbonyl Orlistat can be compared to this established profile. Two main competing pathways can be postulated:

Pathway A (Initial Cbz Cleavage): The initial enzymatic removal of the N-benzyloxycarbonyl group yields Amino Orlistat. This intermediate, which still possesses the intact β-lactone ring, could then undergo hydrolysis of this ring to form a metabolite analogous to M1, which would subsequently be cleaved at the leucine side chain to yield a final product similar in core structure to M3.

Pathway B (Initial Lactone Hydrolysis): Alternatively, the β-lactone ring of the parent compound could be hydrolyzed first, creating a metabolite that retains the N-benzyloxycarbonyl group but has an open-ring structure. Subsequent enzymatic cleavage of the Cbz group from this intermediate would then lead to the same final metabolites as in Pathway A.

The table below provides a comparative visualization of these metabolic pathways.

| Starting Compound | Initial Metabolic Step | Intermediate Metabolite 1 | Secondary Metabolic Step | Final Metabolite |

|---|---|---|---|---|

| Orlistat | β-lactone ring hydrolysis | Metabolite M1 | Cleavage of N-formyl leucine | Metabolite M3 |

| This compound | Cleavage of N-benzyloxycarbonyl group | Amino Orlistat | β-lactone ring hydrolysis | M3-like core structure |

| β-lactone ring hydrolysis | Open-ring Cbz-Orlistat | Cleavage of N-benzyloxycarbonyl group | M3-like core structure |

Investigation of Potential for In Vitro Hydrolysis or Other Biotransformations by Relevant Enzyme Systems

To experimentally validate these theoretical pathways, in vitro studies using relevant enzyme systems would be essential. Such investigations typically employ subcellular fractions or purified enzymes to model metabolic processes. researchgate.net

Carbamate hydrolysis can be investigated using various systems:

Liver Microsomes: These preparations contain a high concentration of CYP450 enzymes and are a standard tool for studying Phase I metabolism. researchgate.net

S9 Fraction: This is a supernatant fraction of a tissue homogenate that contains both microsomal and cytosolic enzymes, providing a broader view of metabolic potential.

Purified Esterases: Enzymes such as porcine liver esterase (PLE) or human carboxylesterases (hCE1 and hCE2) are highly effective at hydrolyzing ester and carbamate bonds and could be used to specifically assess their role in N-benzyloxycarbonyl group cleavage. acs.org

The table below outlines potential in vitro systems and their expected outcomes for studying the biotransformation of this compound.

| Enzyme System | Primary Target Reaction | Expected Primary Product(s) | Rationale |

|---|---|---|---|

| Human Liver Microsomes | Cleavage of N-benzyloxycarbonyl group; β-lactone hydrolysis | Amino Orlistat; Open-ring Cbz-Orlistat | Contains key Phase I enzymes (CYP450s) known to metabolize carbamates and esters. |

| Purified Carboxylesterases (e.g., hCE1, hCE2) | Cleavage of N-benzyloxycarbonyl group | Amino Orlistat | Esterases are highly efficient at hydrolyzing carbamate bonds. nih.gov |

| Intestinal S9 Fraction | Cleavage of N-benzyloxycarbonyl group; β-lactone hydrolysis | Amino Orlistat; Open-ring Cbz-Orlistat | Mimics the primary site of Orlistat metabolism. nih.govcaldic.com |

These in vitro experiments would allow for the identification of metabolites and the determination of the primary metabolic pathways, clarifying whether Cbz-group cleavage or β-lactone hydrolysis occurs first.

Theoretical Pharmacological Significance (or Insignificance) based on Predicted Metabolic Profiles

The pharmacological activity of Orlistat is critically dependent on its ability to form a covalent bond with the active serine residue of gastric and pancreatic lipases, a mechanism that requires the intact β-lactone ring. fda.govwikipedia.org Any modification to this structure or the N-formyl-L-leucine side chain can dramatically alter its inhibitory potency.

Parent Compound: The this compound itself may possess some lipase inhibitory activity, as it retains the crucial β-lactone ring. However, the bulky N-benzyloxycarbonyl group, replacing the smaller N-formyl group, could introduce steric hindrance, potentially reducing its binding affinity to the lipase active site compared to Orlistat.

Metabolites: Based on the known structure-activity relationships of Orlistat, the predicted metabolites of this compound are expected to be pharmacologically insignificant.

Amino Orlistat: While it retains the active β-lactone ring, the absence of the N-formyl group may significantly reduce its activity.

Open-Ring Metabolites: Any metabolite in which the β-lactone ring has been hydrolyzed (analogous to M1 and M3) would be considered pharmacologically inconsequential. fda.govnih.gov The loss of this reactive electrophilic group prevents the covalent modification of lipase that is essential for its inhibitory action.

The predicted metabolic profile suggests a rapid conversion to inactive compounds.

| Compound | Key Structural Features | Predicted Pharmacological Significance |

|---|---|---|

| This compound | Intact β-lactone ring; Bulky N-Cbz group | Potentially active, but likely less potent than Orlistat due to steric hindrance. |

| Amino Orlistat | Intact β-lactone ring; Free amine group | Likely has significantly reduced activity compared to Orlistat. |

| Open-ring Metabolites | Hydrolyzed β-lactone ring | Pharmacologically insignificant, similar to Orlistat metabolites M1 and M3. nih.goveuropa.eu |

Emerging Research Avenues and Future Directions for N Deformyl N Benzyloxycarbonyl Orlistat Studies

Development of Novel and Efficient Synthetic Routes for the Analogue

The conventional synthesis of N-Deformyl-N-benzyloxycarbonyl Orlistat (B1677487) involves a two-step process starting from Orlistat. The initial step is the deformylation of Orlistat to yield amino-orlistat. This is typically achieved through catalytic hydrogenation, a method favored for its mild conditions and high selectivity, which preserves the critical β-lactone ring of the Orlistat scaffold.

The subsequent and final step is the benzyloxycarbonylation of the resulting amino-orlistat. This reaction involves treating amino-orlistat with benzyl (B1604629) chloroformate in the presence of a base, such as triethylamine (B128534), in a suitable solvent like tetrahydrofuran (B95107) (THF).

While this route is established, emerging research focuses on optimizing this process for improved efficiency and yield. Key areas of investigation include the exploration of alternative catalysts for the hydrogenation step and the development of more streamlined one-pot synthesis methods that could potentially combine the deformylation and benzyloxycarbonylation steps, thereby reducing reaction time and purification efforts.

Table 1: Key Parameters in the Synthesis of N-Deformyl-N-benzyloxycarbonyl Orlistat

| Step | Reagents and Conditions | Purpose |

| Deformylation | Orlistat, H₂ gas, Palladium on carbon (catalyst) | Removal of the formyl group from Orlistat to produce amino-orlistat. |

| Benzyloxycarbonylation | Amino-orlistat, Benzyl chloroformate, Triethylamine, Tetrahydrofuran (THF) | Introduction of the benzyloxycarbonyl protecting group to the amino function. |

Exploration of Structure-Function Relationships for Targeted Biological Activities Beyond Traditional Lipase (B570770) Inhibition

The primary mechanism of action for Orlistat and its analogues, including this compound, is the inhibition of gastric and pancreatic lipases. nih.gov This inhibition prevents the hydrolysis of dietary triglycerides, thereby reducing fat absorption. nih.govnih.gov The reactive β-lactone ring of these compounds forms a covalent bond with the serine residue in the active site of these lipases, leading to their inactivation. nih.gov

However, the introduction of the bulky N-benzyloxycarbonyl group in this compound opens up possibilities for altered or novel biological activities. Preliminary research suggests that this analogue may also inhibit fatty acid synthase (FAS), an enzyme complex crucial for de novo fatty acid synthesis and implicated in various diseases, including cancer. Furthermore, some in vitro studies have indicated that this compound can induce cell cycle arrest, suggesting potential applications in oncology.

Future research in this area will likely focus on elucidating the precise structure-activity relationships (SAR) that govern these non-lipase inhibitory activities. This will involve the synthesis of a library of related analogues with systematic modifications to the N-acyl group and the side chains to understand how these changes affect potency and selectivity for different enzyme targets.

Application of Advanced Bioanalytical Techniques for Detection in Complex Matrices

The accurate detection and quantification of this compound in complex biological matrices such as plasma, tissues, and pharmaceutical formulations are crucial for pharmacokinetic studies, impurity profiling, and quality control. Given that it is often present in low concentrations alongside the parent drug, highly sensitive and specific analytical methods are required.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), has emerged as the gold standard for this purpose. japsonline.com The development of new LC-MS/MS methods is focused on achieving lower limits of detection and quantification, improving sample throughput, and minimizing matrix effects. japsonline.com

Advanced sample preparation techniques, such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE), are being optimized to efficiently isolate the analyte from complex sample components. japsonline.com Furthermore, the use of high-resolution mass spectrometry (HRMS) offers the advantage of providing more definitive structural information for the identification of metabolites and degradation products.

Table 2: Advanced Bioanalytical Techniques for this compound

| Technique | Application | Key Advantages |

| LC-MS/MS | Quantification in biological fluids | High sensitivity and specificity |

| UPLC-QTOF MS | Metabolite identification | High resolution and mass accuracy |

| SPE/LLE | Sample clean-up | Removal of interfering substances |

Design and Synthesis of Hybrid Molecules Incorporating the N-Benzyloxycarbonyl Moiety for New Chemical Entities

The concept of creating hybrid molecules, which combine two or more pharmacophores into a single chemical entity, is a promising strategy in drug discovery to achieve multi-target engagement or to enhance the properties of a parent drug. The Orlistat scaffold, with its proven lipase-inhibiting properties, and the N-benzyloxycarbonyl moiety, which can influence interactions with other biological targets, present an interesting platform for the design of novel hybrid molecules.

Future research could explore the synthesis of chimeric molecules where the N-benzyloxycarbonyl group of this compound is replaced by or linked to other bioactive moieties. For instance, attaching a molecule with known anti-diabetic or anti-inflammatory properties could lead to a new chemical entity with a dual mode of action for the management of metabolic syndrome. The synthetic challenge in this area lies in developing efficient and selective coupling chemistries to link the different pharmacophores without compromising their individual activities.

Contributions to the Fundamental Understanding of Enzyme Mechanism and Inhibition in the Context of Orlistat Analogues

This compound serves as a valuable research tool for probing the active site and catalytic mechanism of lipases and other related enzymes. The presence of the bulky N-benzyloxycarbonyl group, in contrast to the smaller N-formyl group of Orlistat, can provide insights into the steric and electronic requirements of the enzyme's active site.

By comparing the inhibitory potency and binding kinetics of Orlistat and this compound against various lipases, researchers can map the substrate-binding pocket and understand how different substituents at the N-acyl position influence enzyme-inhibitor interactions. Crystallographic studies of the enzyme-inhibitor complex can provide a detailed three-dimensional picture of these interactions, revealing the precise orientation of the inhibitor within the active site. Such studies are fundamental to the rational design of new and more potent lipase inhibitors with improved selectivity and pharmacokinetic profiles. For instance, the crystal structure of Staphylococcus aureus lipase in complex with Orlistat has provided valuable insights into their binding, which can aid in the design of potent anti-lipase drugs. nih.gov

Q & A

Q. What is the synthetic pathway for N-Deformyl-N-Benzyloxycarbonyl Orlistat, and what reagents are critical for its stereochemical control?

Answer: The synthesis involves a multi-step process:

Radical Debromination : A brominated precursor undergoes radical debromination using di-tert-butyl peroxide (DBPO), diphenyl diselenide (Ph₂Se₂), and tributyltin hydride (Bu₃SnH) in toluene to yield a β-lactone intermediate .

Condensation : The β-lactone is condensed with N-(benzyloxycarbonyl)-L-leucine using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane to form an ester derivative .

Deprotection : The tert-butoxycarbonyl (Boc) group is cleaved via catalytic hydrogenation (H₂/Pd/C) in tetrahydrofuran (THF) to generate a free amino acid ester .

N-Formylation : The final step employs acetic formic anhydride in ethyl ether to introduce the formyl group, yielding the target compound .

Key Considerations : Use chiral HPLC or circular dichroism (CD) to verify stereochemical purity, as improper reagent ratios may lead to epimerization.

Q. How is this compound structurally characterized, and what analytical techniques are essential?

Answer: Critical characterization methods include:

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C₃₆H₅₉NO₆) and exact mass .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR validates the benzyloxycarbonyl moiety (δ 7.2–7.4 ppm for aromatic protons) and leucine side-chain stereochemistry .

- Infrared (IR) Spectroscopy : Identifies carbonyl stretches (C=O at ~1740 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .

- X-ray Crystallography : Resolves absolute configuration, particularly for the β-lactone ring and branched alkyl chains .

Data Validation : Cross-reference with the compound’s InChI (OITCZADOYPEICM-YRCZKMHPSA-N) and SMILES strings for digital reproducibility .

Q. What validated analytical methods are recommended for quantifying this compound in pharmaceutical matrices?

Answer: Reverse-Phase HPLC (RP-HPLC) :

- Column : C18 (250 mm × 4.6 mm, 5 µm).

- Mobile Phase : Acetonitrile:phosphate buffer (pH 3.0, 70:30 v/v) .

- Detection : UV at 210 nm for optimal sensitivity to ester and amide bonds .

Validation Parameters : - Linearity : 0.1–50 µg/mL (R² > 0.999) .

- Precision : ≤2% RSD for intraday/interday variability .

- Forced Degradation : Acid/alkali hydrolysis, oxidative stress (H₂O₂), and photolysis to isolate degradation products (e.g., hydrolyzed leucine derivatives) .

Quality Control : Implement USP guidelines for related compound E (limit: ≤0.2%) using borate buffer (pH 10.2) and o-phthalaldehyde derivatization .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data, such as this compound’s dual role in cancer inhibition vs. potential carcinogenicity?

Answer: Experimental Design :

In Vitro/In Vivo Correlation : Compare FASN (fatty acid synthase) inhibition in cancer cell lines (e.g., prostate, gastric) with longitudinal tumor xenograft studies .

Dose-Response Analysis : Identify threshold concentrations where antitumor effects (e.g., caspase-3 activation ) outweigh risks (e.g., false-positive CEA elevation ).

Mechanistic Profiling : Use RNA-seq to assess TRAIL receptor (DR5) upregulation and lipidomic profiling to quantify palmitate depletion .

Contradiction Mitigation : Conduct meta-analyses of independent datasets and validate findings in orthotopic models to exclude organ-specific biases .

Q. What methodological considerations are critical for analyzing degradation products of this compound under stress conditions?

Answer: Forced Degradation Protocol :

- Thermal Stress : 70°C/75% RH for 14 days to assess ester hydrolysis .

- Oxidative Stress : 3% H₂O₂ at 40°C for 48 hours to detect peroxidation byproducts .

Analytical Workflow : - LC-MS/MS : Fragmentation patterns (e.g., m/z 589 → 345 for leucine cleavage) .

- Stability-Indicating Methods : Ensure baseline separation of degradation peaks (resolution ≥2.0) .

Regulatory Compliance : Adhere to ICH Q1A(R2) guidelines for photostability testing and impurity profiling .

Q. How can synergistic approaches enhance the therapeutic efficacy of this compound in metabolic or oncological research?

Answer: Metabolic Synergy :

- Combination with Green Coffee Extract : Co-administer with chlorogenic acid (200 mg/kg) to amplify adiponectin secretion and LDL cholesterol reduction in HFD-induced obesity models .

Oncological Synergy : - PGM1 Knockdown : Use siRNA targeting PGM1 (phosphoglucomutase 1) to disrupt glycolysis, augmenting Orlistat’s lipid metabolism blockade in gastric cancer cells (e.g., 50% apoptosis at 25 µM vs. 12% monotherapy) .

Experimental Validation : - Isobologram Analysis : Calculate combination indices (CI <1.0 indicates synergy) .

- Metabolomic Profiling : Monitor ATP/NADPH ratios to confirm energy pathway disruption .

Q. What are the best practices for designing preclinical studies to evaluate this compound’s metabolic effects?